tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
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Overview
Description
tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate is an organic compound with the molecular formula C12H21NO3. It is commonly used in organic synthesis and research due to its unique structure and reactivity. The compound is characterized by a pyrrolidine ring substituted with a tert-butyl ester and an allyloxy group, making it a versatile intermediate in various chemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with tert-butyl chloroformate and allyl alcohol under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a base such as triethylamine or sodium hydride to facilitate the formation of the ester bond .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form epoxides or aldehydes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The allyloxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as thiols, amines, and halides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Epoxides, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Various substituted pyrrolidine derivatives.
Scientific Research Applications
tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with various molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with proteins, enzymes, and other biomolecules, thereby modulating their activity. The pathways involved include nucleophilic substitution, addition, and elimination reactions .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
- tert-Butyl 4-(prop-2-en-1-yloxy)pyrrolidine-1-carboxylate
- tert-Butyl 3-(prop-2-en-1-yloxy)piperidine-1-carboxylate
Uniqueness
The unique structure of this compound, with its combination of a pyrrolidine ring, tert-butyl ester, and allyloxy group, makes it particularly versatile in organic synthesis. Its reactivity and stability under various conditions set it apart from similar compounds, making it a valuable tool in both academic and industrial research .
Properties
IUPAC Name |
tert-butyl 3-prop-2-enoxypyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h5,10H,1,6-9H2,2-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQIIVKFWBPFQSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)OCC=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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